molecular formula C15H11BrN2 B3013480 (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole CAS No. 783341-22-0

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole

Cat. No.: B3013480
CAS No.: 783341-22-0
M. Wt: 299.171
InChI Key: BYNIYNDCXREWPW-CMDGGOBGSA-N
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Description

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound features a bromostyryl group attached to the benzimidazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole typically involves the reaction of 3-bromobenzaldehyde with 1H-benzo[d]imidazole in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as the solvent. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromostyryl group to a styryl group.

    Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce styryl-substituted benzimidazoles.

Scientific Research Applications

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromostyryl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    2-styryl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-(3-chlorostyryl)-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity

Properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNIYNDCXREWPW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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